R Scott Obach
PMID: 14709625
DOI:
10.1124/dmd.32.1.89
Abstract
The selective estrogen receptor modulator, raloxifene, has been demonstrated as a potent uncompetitive inhibitor of human liver aldehyde oxidase-catalyzed oxidation of phthalazine, vanillin, and nicotine-Delta1'(5')-iminium ion, with K(i) values of 0.87 to 1.4 nM. Inhibition was not time-dependent. Raloxifene has also been shown to be a noncompetitive inhibitor of an aldehyde oxidase-catalyzed reduction reaction of a hydroxamic acid-containing compound, with a K(i) of 51 nM. However, raloxifene had only small effects on xanthine oxidase, an enzyme related to aldehyde oxidase. In addition, several other compounds of the same therapeutic class as raloxifene were examined for their potential to inhibit aldehyde oxidase. However, none were as potent as raloxifene, since IC(50) values were orders of magnitude higher and ranged from 0.29 to 57 micro M. In an examination of analogs of raloxifene, it was shown that the bisphenol structure with a hydrophobic group on the 3-position of the benzthiophene ring system was the most important element that imparts inhibitory potency. The relevance of these data to the mechanistic understanding of aldehyde oxidase catalysis, as well as to the potential for raloxifene to cause drug interactions with agents for which aldehyde oxidase-mediated metabolism is important, such as zaleplon or famciclovir, is discussed.
C E Berkman,
S B Park,
S A Wrighton,
J R Cashman
PMID: 7646564
DOI:
10.1016/0006-2952(95)00168-y
Abstract
The profile of (S)-nicotine metabolism in human liver microsomes was examined at concentrations approaching in vivo conditions (10 microM). At such concentrations, no (S)-nicotine N-1'-oxygenation was seen, and thus C-oxidation to the (S)-nicotine delta 1',5'-iminium ion was the sole product observed in the metabolic profile in the presence of the human liver microsomes. For simplicity of analysis, the (S)-nicotine delta 1',5'-iminium ion formed was converted to (S)-cotinine in the presence of exogenously added aldehyde oxidase. To explain the lack of (S)-nicotine N-1'-oxygenation at low (S)-nicotine concentrations, inhibition of flavin-containing monooxygenase (FMO) activity by (S)-cotinine was examined. Although (S)-cotinine was observed to inhibit pig FMO1 (Ki = 675 microM), partially purified cDNA-expressed adult human liver FMO3 was not inhibited by (S)-cotinine. We therefore concluded that the kinetic properties of the nicotine N'- and C-oxidases were responsible for the metabolic product profile observed. Kinetic constants were determined for individual human liver microsomal preparations from low (10 microM) and high (500 microM) (S)-nicotine concentrations by monitoring (S)-cotinine formation with HPLC. The mean Kmapp and Vmax for formation of (S)-cotinine by the microsomes examined were 39.6 microM and 444.3 pmol.min-1.(mg protein)-1, respectively. The formation of (S)-cotinine was strongly dependent on the previous drug administration history of each subject, and among the highest rates for (S)-cotinine formation were those of the barbiturate-pretreated subjects. The rate of (S)-cotinine formation at low (10 microM) concentration correlated well with immunoreactivity for cytochrome P450 2A6 (r = 0.89). In vitro-in vivo correlation of the results suggests that the low amount of (S)-nicotine N-1'-oxygenation and the large amount of (S)-cotinine formed in human smokers (i.e. 4 and 30% of a typical dose, respectively) are determined primarily by the kinetic properties of the human monooxygenase enzyme systems. However, additional non-hepatic monooxygenase(s) contributes to (S)-nicotine metabolism.
A R Hibberd,
J W Gorrod
PMID: 6896399
DOI:
Abstract
R S Obach,
H Van Vunakis
PMID: 2297350
DOI:
10.1016/0006-2952(90)90639-3
Abstract
J W Gorrod,
A R Hibberd
PMID: 7166181
DOI:
10.1007/BF03189632
Abstract
Nicotine-delta 1'(5')-iminium ion, either as the diperchlorate or the hydrochloride, is rapidly converted into cotinine by a hepatic cytoplasmic enzyme. Incubations in an atmosphere of nitrogen indicated that the oxygen incorporated into cotinine is derived from water. Following the intraperitoneal administration of nicotine-delta 1'(5')-iminium ion to guinea pigs or rats, cotinine, and nicotine-1'-N-oxide were found in the urine. The results support the idea that nicotine-delta 1'-(5')-iminium ion is an intermediate in the metabolic conversion of nicotine to cotinine.
Linda B von Weymarn,
Cassandra Retzlaff,
Sharon E Murphy
PMID: 22869927
DOI:
10.1124/jpet.112.195255
Abstract
Nicotine, the major addictive agent in tobacco, is metabolized primarily by CYP2A6-catalyzed oxidation. The product of this reaction, 5'-hydroxynicotine, is in equilibrium with the nicotine Δ5'(1')iminium ion and is further metabolized to cotinine. We reported previously that both CYP2A6 and the closely related extrahepatic enzyme CYP2A13 were inactivated during nicotine metabolism; however, inactivation occurred after metabolism was complete. This led to the hypothesis that oxidation of a nicotine metabolite, possibly the nicotine Δ5'(1')iminium ion, was responsible for generating the inactivating species. In the studies presented here, we confirm that the nicotine Δ5'(1')iminium ion is an inactivator of both CYP2A6 and CYP2A13, and inactivation depends on time, concentration, and the presence of NADPH. Inactivation was not reversible and was accompanied by a parallel loss in spectrally active protein, as measured by reduced CO spectra. These data are consistent with the characterization of the nicotine Δ5'(1')iminium ion as a mechanism-based inactivator of both CYP2A13 and CYP2A6. We also confirm that both CYP2A6 and CYP2A13 catalyze the metabolism of the nicotine Δ5'(1')iminium ion to cotinine and provide evidence that both enzymes catalyze the sequential metabolism of the nicotine Δ5'(1')iminium ion. That is, a fraction of the cotinine formed may not be released from the enzyme before further oxidation to 3'-hydroxycotinine.
R S Obach,
H van Vunakis
PMID: 1976076
DOI:
Abstract
Cotinine, one of the major metabolites of nicotine, is formed by two sequential enzyme reactions: [formula: see text] Chemical and immunological methods of analysis are available to quantify these two compounds (I and III). Study of the intermediate (III) is hampered because of its complex chemistry and lack of simple methods for its assay. Generally, (II) is trapped by addition of cyanide and analyzed as the 5'-cyanonicotine adduct. In order to develop an immunoassay for (II), rabbits were immunized with a 3'-succinylmethyl-5'-cyanonicotine-protein conjugate with the expectation that (II) would, after treatment with cyanide, be quantified as 5'-cyanonicotine. Unexpectedly, however, the antibodies recognized the cyano adduct and (II) to the same extent (limit of deletion = 1.2 pmol). Nicotine, cotinine, and several other metabolites do not significantly inhibit the antigen-antibody reaction. Inhibition studies with 5' substituted nicotine analogs indicate that the 5'-hydroxynicotine tautomer (IIb) is the species recognized by the antibodies. Inin vitro metabolic studies, (II) accumulates in the absence of aldehyde oxidase, but in its presence, is converted to cotinine. As judged by serological activity, dilute solutions (under 15 microM) of (II) are stable when allowed to stand for 6 days at pH 7 and 37 degrees C. However, at high concentrations of iminium ion (where NMR studies showed instability and formation of multiple products) serological activity is also lost. Iminium ions are generated during the metabolism of some tertiary amine xenobiotics. The use of alpha-cyanoamine haptens to elicit antibodies specific for iminium ions and/or their cyano adducts may permit development of immunoassays for these compounds.
P Kovacic,
A Cooksy
PMID: 15533623
DOI:
10.1016/j.mehy.2004.03.048
Abstract
The mechanism of nicotine toxicity is not completely delineated. Considerable evidence points to involvement of oxidative stress (OS), reactive oxygen species, lipid peroxidation, DNA damage, and beneficial effect of antioxidants. Previously, a suggestion was advanced for participation of iminium metabolites which might operate, via electron transfer (ET) with redox cycling, to produce radical entities. The conjugated iminium functionality is one of the less well-known ET types. The cationic metabolites arise from several routes, including oxidation of nicotine itself, and protonation of myosmine which originates from nornicotine via demethylation of nicotine. Reduction potentials, which are in the range amenable to ET in vivo, lend credence to the theoretical framework. An alternate metabolic route entails hydrolysis of nicotine iminium to an open-chain ketoamine that, in turn, undergoes nitrosation to form a toxic nitrosamine. Subsequently, the nitrosamine serves as a DNA alkylator which can also generate conjugated iminiums by attack on certain nitrogens of DNA bases. During the past 14 years, the hypothesis has enjoyed substantial support. Increasing evidence points to a role for OS in toxicity by nicotine entailing major body organs, including the lung, cardiovascular system, central nervous system, liver, kidney, testes, ovary, pancreas, and esophagus. The mechanism of addiction is also addressed based on interaction of iminiums with normal electron transport chains or electrical phenomena in the brain. The process might occur with or without participation of reactive oxygen species. Evidence indicates that free radicals are widely involved in cell signaling entailing redox processes in the categories of ion transport, neuromodulation, and transcription. Low levels of radicals appear to participate since high concentrations are associated with toxicity. Various possibilities for future work based on the hypothetical approach are addressed, including some that may have practical utility in relation to health improvement, toxicity, and addiction. Insight should be gained from computational studies on the energetics of electron uptake by metabolic iminiums, and on stability of the resultant delocalized radicals. Additional large-scale investigations of antioxidant effects are needed in order to resolve prior conflicting reports. Other proposals are based on interference with metabolism to iminiums and nitrosamines, and destruction of harmful metabolites. Since the iminium entities are proposed to play crucial, adverse roles, it would be worthwhile to explore them with regard to receptors, physiological activities, possible generation of reactive oxygen species, and effect of antioxidants.